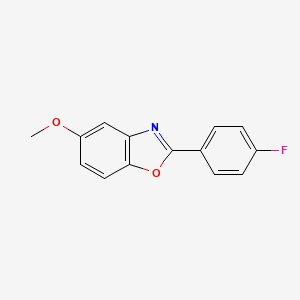

2-(4-Fluorophenyl)-5-methoxybenzoxazole

Description

Properties

Molecular Formula |

C14H10FNO2 |

|---|---|

Molecular Weight |

243.23 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-5-methoxy-1,3-benzoxazole |

InChI |

InChI=1S/C14H10FNO2/c1-17-11-6-7-13-12(8-11)16-14(18-13)9-2-4-10(15)5-3-9/h2-8H,1H3 |

InChI Key |

JLBPUGDFLNTMBC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Features of Benzoxazole and Analogous Heterocycles

Physicochemical and Photophysical Properties

- Fluorine vs. Bromine’s larger size may hinder steric interactions compared to fluorine .

- Benzoxazole vs. Benzothiazole : The sulfur atom in benzothiazole (e.g., 5-chloro-2-(4-methoxyphenyl)benzothiazole) lowers the LUMO energy, enhancing electron-accepting capacity compared to benzoxazole. This difference impacts fluorescence and redox properties .

Q & A

Q. What are the recommended synthetic routes for 2-(4-fluorophenyl)-5-methoxybenzoxazole, and how can reaction yields be optimized?

Methodological Answer: A common approach involves cyclization of substituted benzamide precursors using phosphorus oxychloride (POCl₃) under reflux conditions. For example, 5-methoxy-substituted benzoxazole derivatives are synthesized via cyclodehydration of 2-amino-4-methoxyphenol with 4-fluorobenzoyl chloride, followed by purification via column chromatography. Yield optimization can be achieved by adjusting reaction temperature (120–140°C) and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of amine to acyl chloride) .

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) be applied to confirm the structure of this compound?

Methodological Answer:

- FT-IR: Key absorption bands include C–O–C stretching (~1250 cm⁻¹) for the methoxy group and C=N/C–O vibrations (~1600–1500 cm⁻¹) for the benzoxazole ring .

- ¹H NMR: Expected signals: δ 3.8–4.0 ppm (singlet for OCH₃), δ 6.8–8.2 ppm (aromatic protons split into distinct multiplet patterns due to fluorine coupling) .

- X-ray crystallography (if crystalline): Provides definitive confirmation of molecular geometry, as demonstrated for structurally similar fluorophenyl-benzoxazole derivatives .

Q. What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

- Use PPE (gloves, goggles) due to potential irritancy (refer to SDS data).

- Work in a fume hood to avoid inhalation of fine particles.

- Store in a dry, cool environment away from oxidizing agents. Note that commercial samples labeled "for research use only" should not be used in vivo without further toxicological profiling .

Advanced Research Questions

Q. How can QSAR models be developed to predict the anti-cancer activity of this compound derivatives?

Methodological Answer:

- Dataset Preparation: Collect bioactivity data (e.g., IC₅₀ values against cancer cell lines like MCF-7) for structurally similar compounds.

- Descriptor Calculation: Use software (e.g., MOE, Schrödinger) to compute electronic (HOMO-LUMO), steric (molar volume), and topological descriptors.

- Model Validation: Apply statistical metrics (R² > 0.8, Q² > 0.6) and external validation with test sets. For example, a QSAR model for fluorophenyl-imidazolones showed high predictive power (R² = 0.92, Q² = 0.85) for anti-proliferative activity .

Q. What molecular docking strategies are effective for studying interactions between this compound and kinase targets (e.g., Plk1)?

Methodological Answer:

- Protein Preparation: Retrieve Plk1 crystal structure (PDB ID: 2OU7), remove water molecules, and add polar hydrogens.

- Ligand Preparation: Optimize the geometry of this compound using DFT (e.g., B3LYP/6-31G*).

- Docking Protocol: Use AutoDock Vina with a grid box centered on the ATP-binding site. Analyze binding poses for hydrogen bonds (e.g., with Lys82) and hydrophobic interactions (e.g., with Phe183). Derivatives with substituted methoxy groups showed improved binding affinities (ΔG = −9.2 kcal/mol) .

Q. How do structural modifications (e.g., substituent position on the phenyl ring) influence the pharmacokinetic properties of this compound?

Methodological Answer:

- Lipinski’s Rule Compliance: Introduce polar groups (e.g., –OH, –COOH) to improve solubility while maintaining molecular weight <500 Da.

- Metabolic Stability: Replace methoxy with ethoxy to reduce CYP450-mediated demethylation.

- Case Study: Fluorine at the 4-position enhances metabolic stability compared to 2- or 3-fluoro analogs, as shown in pharmacokinetic studies of related benzoxazoles .

Q. What experimental and computational methods resolve contradictions in reported biological activity data for fluorophenyl-benzoxazole derivatives?

Methodological Answer:

- Orthogonal Assays: Validate anti-cancer activity using both MTT and apoptosis assays (e.g., Annexin V staining).

- MD Simulations: Perform 100-ns simulations to assess target-ligand binding stability under physiological conditions.

- Meta-Analysis: Compare datasets across studies while controlling for variables like cell passage number and serum concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.